3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple halogen atoms and heterocyclic rings
Properties
IUPAC Name |
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7Br2F5N4O2/c19-8-4-7(21)5-9(22)14(8)27-17(30)15-13(20)16-26-10(11-2-1-3-31-11)6-12(18(23,24)25)29(16)28-15/h1-6H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUIVXGWMYLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4Br)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7Br2F5N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, fluorine, and furan groups through various substitution reactions. Common reagents used in these reactions include bromine, fluorine sources, and furan derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core and halogen substituents but differs in its overall structure and functional groups.
2-bromo-4,6-difluorophenyl derivatives: These compounds have similar halogenation patterns but may differ in their core structures and additional substituents.
Uniqueness
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of multiple halogen atoms, a furan ring, and a pyrazolo[1,5-a]pyrimidine core
Biological Activity
The compound 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a novel pyrazolo[1,5-a]pyrimidine derivative. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound, including multiple halogen substitutions and a furan moiety, suggest potential for significant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C13H8BrF4N3O2
- Molecular Weight : Approximately 426.02 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that may enhance its biological activity.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cycloaddition reactions and the use of transition metal catalysts. For the specific compound , a plausible synthetic route could involve:
- Formation of the Pyrazolo Core : Utilizing appropriate precursors and reaction conditions to construct the pyrazolo framework.
- Substitution Reactions : The brominated sites can undergo nucleophilic substitution to yield various derivatives with potentially enhanced biological activities.
Anticancer Activity
Research indicates that similar pyrazolo[1,5-a]pyrimidines exhibit significant activity against cancer cell lines. For example:
- Compounds with similar structures have been shown to inhibit Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.
- In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells by modulating signaling pathways and increasing reactive oxygen species (ROS) levels .
Anti-inflammatory and Analgesic Properties
Studies on related compounds reveal their potential as anti-inflammatory agents:
- A review highlighted that certain pyrazolo derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than reference drugs like celecoxib .
- Specific analogs demonstrated selective COX-2 inhibition, suggesting potential for treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs.
The biological activity of pyrazolo[1,5-a]pyrimidines often involves:
- Kinase Inhibition : Many compounds in this class inhibit kinases involved in cancer cell signaling.
- Apoptosis Induction : They may trigger programmed cell death through various mechanisms, including caspase activation and ROS generation.
Case Studies
Several studies have investigated the biological effects of pyrazolo derivatives:
- Breast Cancer Research : A study focused on triple-negative breast cancer found that specific substitutions on the pyrazole ring enhanced anticancer activity, with IC50 values below 10 μM against several cell lines .
- Inflammatory Models : In vivo models demonstrated that certain pyrazolo derivatives significantly reduced edema and pain responses compared to control groups .
Comparative Analysis
| Compound | Activity Type | IC50 Values | Selectivity |
|---|---|---|---|
| Pyrazolo Compound A | COX-2 Inhibition | 0.01 μM | High |
| Pyrazolo Compound B | BTK Inhibition | 0.36 μM | Moderate |
| 3-bromo-N-(...) | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- The compound contains a pyrazolo[1,5-a]pyrimidine core substituted with bromine (3-position), a trifluoromethyl group (7-position), a furan-2-yl moiety (5-position), and a 2-bromo-4,6-difluorophenyl carboxamide group. The bromine atoms enhance electrophilic substitution potential, while the trifluoromethyl group increases lipophilicity and metabolic stability. The furan moiety may enable π-π stacking interactions with biological targets, and the difluorophenyl group contributes to steric and electronic effects .
- Methodological Insight : Use X-ray crystallography (as in ) and DFT calculations to map electronic distributions. Compare with analogs (e.g., thiophene-substituted derivatives in ) to assess substituent effects.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR resolves aromatic protons and carbons, distinguishing furan (δ 6.3–7.4 ppm) and pyrimidine signals. IR spectroscopy confirms carboxamide (C=O stretch ~1650–1700 cm⁻¹) and trifluoromethyl groups (CF₃ stretch ~1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotope patterns .
- Methodological Insight : For complex splitting patterns (e.g., overlapping difluorophenyl signals), use 2D NMR (COSY, HSQC) and compare with literature data from .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
- Step 1 : Start with a pyrazolo[1,5-a]pyrimidine precursor (e.g., 7-amino derivative from ).
- Step 2 : Introduce bromine via electrophilic substitution (e.g., NBS in DMF at 0–5°C).
- Step 3 : Couple the 2-carboxamide group using HATU/DMAP-mediated amidation with 2-bromo-4,6-difluoroaniline.
- Step 4 : Purify via gradient column chromatography (hexane/EtOAc) and recrystallize from ethanol/DMF .
- Optimization Tip : Monitor reaction progress using LC-MS to minimize side products (e.g., over-bromination).
Q. How do structural modifications (e.g., replacing furan with thiophene) alter biological activity?
- Case Study : compares thiophene- vs. furan-containing analogs. Thiophene derivatives show enhanced antimicrobial activity due to increased sulfur-mediated hydrophobic interactions. In contrast, furan analogs may exhibit better solubility .
- Methodological Approach :
- Synthesize analogs via Suzuki-Miyaura coupling (for aryl substitutions).
- Test in vitro against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
Q. How should researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Example : notes antitrypanosomal activity, while highlights kinase inhibition.
- Resolution Strategy :
- Compare assay conditions (e.g., cell line specificity, concentration ranges).
- Evaluate substituent effects: Trifluoromethyl groups enhance kinase binding, while bromine may favor antiparasitic activity .
- Validate via orthogonal assays (e.g., enzyme kinetics vs. whole-cell viability).
Q. What computational tools are effective for predicting the compound’s photophysical or pharmacokinetic properties?
- Photophysical Design : Use TD-DFT (Gaussian 16) to model fluorescence emission, as in . The trifluoromethyl group may quench fluorescence, while furan could enhance it via conjugation.
- ADME Prediction : SwissADME or pkCSM predicts high membrane permeability (LogP ~3.5) but potential CYP450 inhibition due to the difluorophenyl group .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for this compound?
- Variables : Vary substituents at positions 3 (Br vs. Cl), 5 (furan vs. phenyl), and 7 (CF₃ vs. CH₃).
- Controls : Include a non-brominated analog and a carboxamide-free derivative.
- Assays : Prioritize high-throughput screening (HTS) for broad activity profiling, followed by target-specific validation (e.g., kinase inhibition assays) .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature Control : Crystallize at 4°C to reduce thermal motion.
- Reference : achieved a 0.051 R-factor for a related compound via single-crystal X-ray diffraction at 293 K .
Methodological Tables
| Key Synthetic Steps | Conditions | Yield Optimization |
|---|---|---|
| Bromination at position 3 | NBS, DMF, 0–5°C, 12 hr | Monitor via TLC (Rf = 0.4, hexane/EtOAc 3:1) |
| Carboxamide coupling | HATU, DMAP, DCM, RT, 6 hr | Use excess amine (1.5 eq) |
| Purification | Column chromatography (hexane/EtOAc 4:1) | Recrystallize from ethanol/DMF |
| Biological Activity Comparison | Thiophene Analog | Furan Analog |
|---|---|---|
| Antimicrobial MIC (µg/mL) | 2.5 | 10.0 |
| Kinase Inhibition (IC₅₀, nM) | 150 | 320 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
